molecular formula C14H28O2 B14234113 (2-Undecyloxiran-2-yl)methanol CAS No. 487001-25-2

(2-Undecyloxiran-2-yl)methanol

Cat. No.: B14234113
CAS No.: 487001-25-2
M. Wt: 228.37 g/mol
InChI Key: QVEMXSXVYLFDOB-UHFFFAOYSA-N
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Description

(2-Undecyloxiran-2-yl)methanol is an organic compound with the molecular formula C₁₃H₂₆O₂ It is characterized by the presence of an oxirane ring (epoxide) and a methanol group attached to an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Undecyloxiran-2-yl)methanol typically involves the epoxidation of alkenes followed by the introduction of a methanol group. One common method is the reaction of undecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide. The resulting epoxide can then be reacted with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Undecyloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of undecanoic acid or undecanal.

    Reduction: Formation of 2-undecyloxy-1,2-ethanediol.

    Substitution: Formation of various substituted alcohols and ethers.

Scientific Research Applications

(2-Undecyloxiran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.

Mechanism of Action

The mechanism of action of (2-Undecyloxiran-2-yl)methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modification of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Octyloxiran-2-yl)methanol
  • (2-Decyloxiran-2-yl)methanol
  • (2-Dodecyloxiran-2-yl)methanol

Uniqueness

(2-Undecyloxiran-2-yl)methanol is unique due to its specific chain length and the presence of both an oxirane ring and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

487001-25-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

(2-undecyloxiran-2-yl)methanol

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-14(12-15)13-16-14/h15H,2-13H2,1H3

InChI Key

QVEMXSXVYLFDOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1(CO1)CO

Origin of Product

United States

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